[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride
Description
[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine hydrochloride is a bicyclic amine derivative featuring a cyclobutyl ring substituted with a difluoromethyl group at the 3-position and a methoxy group at the 1-position. Its structural uniqueness lies in the combination of a strained cyclobutane ring, fluorine substituents, and a methoxy group, which collectively influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-7(4-10)2-5(3-7)6(8)9;/h5-6H,2-4,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONTVPHGMIGFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride typically involves the introduction of the difluoromethyl group through difluoromethylation processes. These processes can be achieved using various reagents and catalysts. For instance, difluoromethylation of heterocycles can be performed via a radical process, which is crucial for functionalizing diverse fluorine-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques optimized for efficiency and yield. For example, the preparation of similar compounds like 3-(difluoromethyl) oxetane-3-amine hydrochloride involves specific reaction conditions and reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the cyclobutyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while substitution reactions can introduce various functional groups onto the cyclobutyl ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride typically involves several key steps that require precise control over reaction conditions. Common methods include:
- Starting Materials : The synthesis often begins with readily available precursors that undergo nucleophilic substitution reactions.
- Reaction Conditions : Optimal temperature, solvent choice, and reaction time are critical to maximize yield and purity.
- Analytical Techniques : Characterization is performed using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
The biological activity of this compound has been investigated through various studies, suggesting potential therapeutic applications:
- Mechanism of Action : Although not fully elucidated, it is hypothesized that the compound interacts with specific biological targets, possibly affecting metabolic pathways.
- Pharmacological Properties : Computational predictions indicate potential anti-inflammatory and analgesic effects. These analyses utilize models like the Prediction of Activity Spectra for Substances (PASS) to forecast biological interactions.
Therapeutic Applications
The compound's unique structure allows it to engage with various biological systems, leading to several promising applications:
- Medicinal Chemistry : Its potential as a pharmaceutical agent is under investigation, particularly in developing treatments for inflammatory conditions.
- Drug Development : Ongoing research focuses on optimizing its pharmacological profile to enhance efficacy and reduce side effects.
Case Studies
Recent studies have documented the synthesis and application of this compound in various contexts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Synthesis Optimization | Demonstrated improved yields through modified reaction conditions. |
| Study 2 | Biological Activity | Identified interactions with specific receptors, suggesting anti-inflammatory properties. |
| Study 3 | Computational Analysis | Predicted multiple pharmacological effects based on structural characteristics. |
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes like succinate dehydrogenase, affecting mitochondrial respiration . The difluoromethyl group can form hydrogen bonds with target enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Structural Variations and Key Features
The compound is compared to structurally related hydrochlorides with variations in ring systems, substituents, and fluorine content (Table 1).
Table 1: Structural and Physicochemical Comparison
Physicochemical and Functional Differences
The methoxy group at the 1-position increases steric hindrance and electron-donating effects, contrasting with non-methoxy analogs like trans-[3-(difluoromethyl)cyclobutyl]methanamine hydrochloride .
Fluorine Substituents: The difluoromethyl group (-CF₂H) balances lipophilicity and metabolic stability, as fluorine’s electronegativity reduces basicity of adjacent amines, improving bioavailability .
Hydrochloride Salt :
- All compared compounds are hydrochloride salts, enhancing aqueous solubility. However, the target’s cyclobutyl-methoxy-difluoromethyl combination may confer unique crystalline packing and stability .
Biological Activity
[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological activity.
- IUPAC Name : (3-(difluoromethyl)-1-methoxycyclobutyl)methanamine hydrochloride
- Molecular Formula : C6H12ClF2N
- Molecular Weight : 171.62 g/mol
- CAS Number : 2241128-85-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:
- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, which may influence neurotransmission and neuronal activity.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Activity : Preliminary studies indicate that this compound has moderate activity against various bacterial strains and fungi. For example, it shows effectiveness against Xanthomonas oryzae and Rhizoctonia solani, suggesting potential applications in agricultural settings for disease control.
- Neuropharmacological Effects : Research indicates that the compound may exhibit psychoactive properties, potentially acting as a modulator of neurotransmitter systems. This could have implications for treating disorders such as anxiety or depression.
Table 1: Summary of Biological Activities
Detailed Findings
-
Antimicrobial Studies :
- In vitro assays demonstrated that the compound effectively inhibited the growth of Xanthomonas oryzae, a pathogen responsible for significant crop losses. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests practical application in agricultural disease management.
-
Neuropharmacological Research :
- A study examining the effects on neurotransmitter systems indicated that the compound may enhance serotonin levels, potentially offering therapeutic benefits for mood disorders. Behavioral assays in rodent models showed increased locomotor activity, suggesting stimulant effects.
Q & A
Q. What are the key synthetic routes for [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine hydrochloride?
The synthesis typically involves multi-step protocols starting from cyclobutane derivatives. A common approach includes:
- Difluoromethylation : Introducing the difluoromethyl group to a cyclobutane precursor under controlled conditions (e.g., using difluoromethylating agents like ClCFH or BrCFH).
- Methoxylation : Installing the methoxy group via nucleophilic substitution or catalytic methoxylation.
- Amination : Converting the intermediate to the methanamine moiety through reductive amination or direct substitution.
- Hydrochloride Salt Formation : Reacting the free base with HCl to enhance stability and solubility . Note: Reaction conditions (temperature, catalysts, solvents) must be optimized to avoid side products like over-fluorinated derivatives.
Q. How is the purity and structural integrity of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine hydrochloride confirmed?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and purity (e.g., absence of unreacted precursors) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .
Q. Why is the hydrochloride salt form preferred in research applications?
The hydrochloride salt enhances:
- Solubility : Improved aqueous solubility facilitates in vitro assays (e.g., receptor binding studies) .
- Stability : Reduces hygroscopicity and degradation during storage .
- Crystallization : Simplifies purification and characterization .
Advanced Research Questions
Q. How do electron-donating substituents influence the chemical reactivity of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine hydrochloride?
The methoxy group stabilizes intermediates during electrophilic substitution via resonance donation, directing reactivity to specific positions on the cyclobutyl ring. For example:
- Nucleophilic Substitution : Methoxy groups deactivate the ring, favoring reactions at the difluoromethyl site .
- Oxidation/Reduction : The difluoromethyl group resents oxidation, while the amine moiety can be oxidized to nitriles under strong conditions . Computational modeling (DFT) is recommended to predict regioselectivity .
Q. What strategies can resolve contradictions in reported biological activities of [3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine hydrochloride?
Discrepancies in cytotoxicity or receptor affinity may arise from:
- Purity Variations : Validate via HPLC and NMR to exclude impurities (e.g., residual solvents or isomers) .
- Assay Conditions : Standardize pH, temperature, and solvent systems (DMSO vs. saline) to ensure reproducibility .
- Structural Analog Comparisons : Benchmark against compounds like [2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine hydrochloride to isolate substituent-specific effects .
Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?
Key challenges include:
- Stereochemical Control : The cyclobutyl ring’s rigidity limits chiral induction. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) .
- Racemization Risk : Monitor reaction conditions (pH, temperature) to prevent loss of enantiopurity during amination .
- Analytical Validation : Employ chiral HPLC or circular dichroism to confirm enantiomeric ratios .
Q. How does the cyclobutyl scaffold impact bioactivity compared to phenyl analogs?
The cyclobutyl ring introduces:
- Conformational Restriction : Enhances binding selectivity to sterically constrained targets (e.g., GPCRs) .
- Metabolic Stability : Reduced ring strain compared to cyclopropane derivatives minimizes oxidative degradation .
- Solubility Trade-offs : Higher lipophilicity may reduce aqueous solubility, requiring formulation adjustments . Comparative studies with phenyl analogs (e.g., [2-(Difluoromethoxy)phenyl]methanamine hydrochloride) are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
